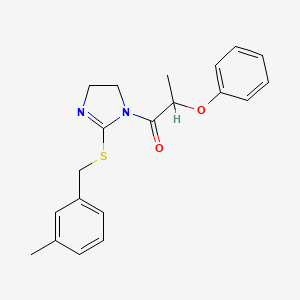

1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one

Description

1-(2-((3-Methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound featuring a 4,5-dihydroimidazole core substituted with a 3-methylbenzylthio group and a phenoxy-propan-1-one moiety.

The 4,5-dihydroimidazole scaffold is a common motif in bioactive molecules due to its ability to mimic transition states in enzymatic reactions. Structural characterization of such compounds often relies on X-ray crystallography, with tools like SHELX playing a critical role in refinement and validation .

Properties

IUPAC Name |

1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-15-7-6-8-17(13-15)14-25-20-21-11-12-22(20)19(23)16(2)24-18-9-4-3-5-10-18/h3-10,13,16H,11-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDGACOZXXUNKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C(C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the phenoxy group and the thioether linkage. Common synthetic routes include:

Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

Introduction of the Phenoxy Group: This step often involves the nucleophilic substitution of a halogenated phenol with an appropriate leaving group.

Formation of the Thioether Linkage: This can be accomplished by reacting a thiol with an alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Catalytic hydrogenation using palladium on carbon.

Bases: Sodium hydroxide, potassium carbonate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and leading to desired effects. For example, its thioether linkage may interact with thiol groups in proteins, altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related imidazole derivatives:

Structural and Functional Insights:

Substituent Effects: The 3-methylbenzylthio group in the target compound distinguishes it from analogs like 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one, which lacks sulfur-based substituents. Thioethers often confer greater metabolic stability compared to ethers or amines . The phenoxy-propan-1-one group contrasts with the indolinone moiety in , which introduces a fused bicyclic system capable of planar interactions with biological targets.

Crystallographic Characterization :

- Compounds like those in and were analyzed using X-ray diffraction, with SHELX software employed for structure refinement. The target compound’s structure could be similarly validated, given the prevalence of SHELX in small-molecule crystallography .

Pharmacological Potential: While the compound in includes an indolinone group (associated with kinase inhibition), the target compound’s phenoxy group may favor interactions with aromatic residues in enzyme active sites. The hydroxybenzoic acid derivative in exhibits hydrogen-bonding capability, which is absent in the sulfur-containing target compound, suggesting differences in solubility and target selectivity.

Biological Activity

The compound 1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 300.42 g/mol. The structure includes an imidazole ring, a phenoxy group, and a thioether moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂OS |

| Molecular Weight | 300.42 g/mol |

| IUPAC Name | 1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one |

Anticancer Activity

Research indicates that compounds containing imidazole derivatives exhibit significant anticancer activity. A study evaluating similar imidazole derivatives reported that several compounds demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

Case Study:

In a study evaluating related thioether imidazole derivatives, compounds were shown to induce apoptosis in HeLa cells with IC50 values significantly lower than those of established chemotherapeutics like sorafenib .

Antimicrobial Activity

Imidazole derivatives are also noted for their antimicrobial properties. Compounds similar to 1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one have been evaluated for their effectiveness against various bacterial strains. The presence of the thioether group is hypothesized to enhance the interaction with microbial targets.

Research Findings:

A review highlighted that imidazole-based compounds possess broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The thioether group may facilitate binding to enzyme active sites, inhibiting their function.

- Receptor Modulation: The imidazole moiety can interact with various receptors involved in cell signaling pathways, potentially altering cellular responses.

- Induction of Apoptosis: Similar compounds have been shown to trigger apoptotic pathways in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one, it is useful to compare it with other related compounds:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|

| 2-(3-Methylbenzylthio)-4,5-dihydroimidazole | 0.37 µM (HeLa) | Effective against E. coli |

| 2-(4-Methylbenzylthio)-4,5-dihydroimidazole | 0.73 µM (HeLa) | Effective against S. aureus |

| 1-(2-(Phenylthio)-4,5-dihydroimidazolyl)-phenol | >10 µM | Moderate activity against Pseudomonas |

Q & A

Q. What are the key synthetic pathways for synthesizing 1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including thioether formation, imidazole ring cyclization, and ketone functionalization. Key steps include:

- Thioether linkage : Reacting 3-methylbenzyl thiol with a dihydroimidazole precursor under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

- Microwave-assisted cyclization : Microwave irradiation (100–120°C, 30–60 min) enhances reaction rates and improves yields compared to conventional heating .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for imidazole ring formation due to their ability to stabilize intermediates . Optimization strategies include adjusting catalyst loadings (e.g., Pd/C for coupling steps) and monitoring purity via HPLC at each stage .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

- X-ray crystallography : Provides precise bond-length data (e.g., C–S bond: ~1.81 Å; C–O bond: 1.34–1.45 Å) and confirms stereochemistry .

- NMR spectroscopy :

- ¹H NMR : Distinct signals for imidazole protons (δ 6.8–7.2 ppm) and phenoxy groups (δ 7.3–7.5 ppm) .

- ¹³C NMR : Carbonyl resonance at ~190 ppm and aromatic carbons between 110–150 ppm .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 395.2) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against specific enzyme targets (e.g., kinases or cytochrome P450 isoforms)?

- Enzyme inhibition assays :

- Use fluorescence-based assays (e.g., ADP-Glo™ kinase assay) to measure IC₅₀ values .

- Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves .

- Structure-activity relationship (SAR) studies : Synthesize derivatives with modified substituents (e.g., replacing 3-methylbenzyl with fluorobenzyl) to identify critical functional groups .

- Molecular docking : Pre-screen against target enzymes (e.g., PDB: 3POZ) using AutoDock Vina to prioritize in vitro testing .

Q. What computational approaches are recommended for predicting the compound’s reactivity and interaction with biological targets?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the imidazole ring’s HOMO (-5.2 eV) suggests susceptibility to electrophilic attack .

- Molecular Dynamics (MD) simulations : Simulate binding stability in enzyme active sites (e.g., 50 ns trajectories in GROMACS) to assess hydrogen bonding and hydrophobic interactions .

- ADMET prediction : Use tools like SwissADME to estimate solubility (LogP ~3.2) and cytochrome P450 inhibition profiles .

Q. How should researchers address discrepancies in biological activity data between structurally similar derivatives?

- Systematic SAR analysis : Compare substituent effects using a standardized assay (Table 1). For example:

| Substituent (R) | IC₅₀ (μM) | LogP |

|---|---|---|

| 3-methylbenzyl | 0.45 | 3.1 |

| 4-fluorobenzyl | 1.20 | 2.8 |

| 3-chlorobenzyl | 0.90 | 3.4 |

| Data from |

- Meta-analysis of crystallographic data : Correlate bond angles (e.g., C–S–C angle ~100°) with activity trends .

- Statistical validation : Apply ANOVA to assess significance of differences in IC₅₀ values across derivatives .

Methodological Notes

- Contradictory data resolution : When SAR results conflict (e.g., fluorinated analogs showing lower potency than methyl derivatives), re-evaluate assay conditions (e.g., buffer pH, co-solvents) and confirm compound stability via LC-MS .

- Advanced purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate isomers or byproducts affecting bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.